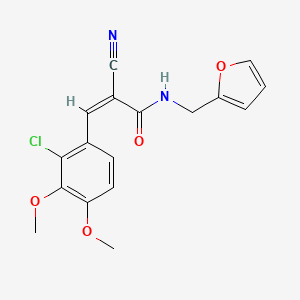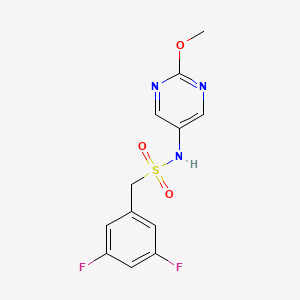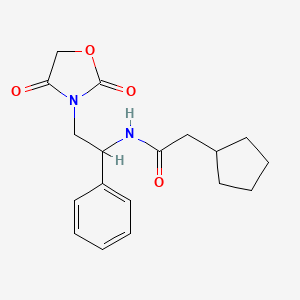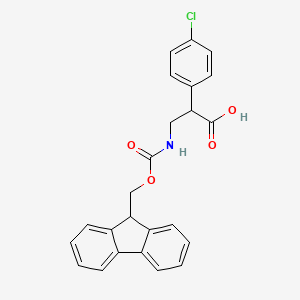
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid, or FLU-CPPA, is a unique chemical compound used in many scientific research applications. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is composed of a phenylpropanoic acid backbone with a methoxycarbonylamino group and a 4-chlorophenyl group attached to it. FLU-CPPA has a wide range of applications in the fields of organic and pharmaceutical chemistry, and it is used in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
FLU-CPPA is widely used in scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a substrate in enzyme-catalyzed reactions, and as a ligand in biochemical studies. It is also used as a fluorescent probe in fluorescence spectroscopy and as a probe in imaging studies. In addition, it is used as a building block for the synthesis of other compounds, such as fluorene derivatives.
Mecanismo De Acción
FLU-CPPA has a unique mechanism of action, which is dependent on its structure. The 4-chlorophenyl group is responsible for binding to the enzyme or substrate, while the methoxycarbonylamino group is responsible for providing the necessary reactivity. The phenylpropanoic acid backbone helps to stabilize the molecule and provides the necessary solubility in aqueous media.
Biochemical and Physiological Effects
FLU-CPPA has a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to be an effective inhibitor of certain receptors, such as the estrogen receptor (ER) and androgen receptor (AR). In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FLU-CPPA in laboratory experiments include its ease of synthesis, its high solubility in aqueous media, and its ability to bind to various enzymes and receptors. However, there are some limitations to using FLU-CPPA in laboratory experiments. For example, it is a relatively expensive compound and its solubility can be affected by pH and ionic strength. In addition, its reactivity can be affected by the presence of other compounds.
Direcciones Futuras
The potential future directions for FLU-CPPA research include further exploration of its mechanism of action and its potential as a therapeutic agent. Additionally, further research is needed to explore its potential as a fluorescent probe in fluorescence spectroscopy and imaging studies. Additionally, further research is needed to explore its potential as a building block for the synthesis of other compounds. Finally, research is needed to explore the potential of FLU-CPPA as a drug delivery system.
Métodos De Síntesis
FLU-CPPA can be synthesized through the reaction of 4-chlorophenylpropanoic acid and 9H-fluoren-9-ylmethanol. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a strong acid, such as hydrochloric acid, to form the desired product. The reaction is carried out at room temperature and the product is isolated by filtration.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGXZWIGRRRZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

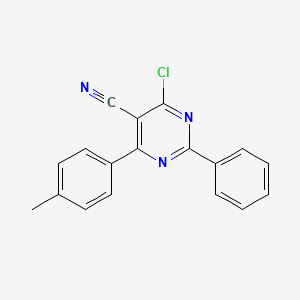
![2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride](/img/structure/B2854831.png)

![2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2854833.png)
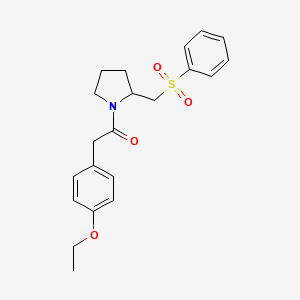
![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)



![2-Methyl-5-[(4-phenyl-1-piperazinyl)-(3,4,5-trimethoxyphenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2854840.png)
![2-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2854843.png)
